molecular formula C29H23F2N5O B11322202 (4-fluorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

(4-fluorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

Cat. No.: B11322202
M. Wt: 495.5 g/mol
InChI Key: NETBVEYVISHIQK-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZOYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that features a combination of fluorobenzoyl, fluorophenyl, phenyl, pyrrolopyrimidine, and piperazine groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZOYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl and phenyl groups, and finally the attachment of the piperazine and fluorobenzoyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure cost-effectiveness, safety, and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZOYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-FLUOROBENZOYL)-4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
  • 1-(4-FLUOROBENZOYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE

Uniqueness

The uniqueness of 1-(4-FLUOROBENZOYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C29H23F2N5O

Molecular Weight

495.5 g/mol

IUPAC Name

(4-fluorophenyl)-[4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C29H23F2N5O/c30-22-8-6-21(7-9-22)29(37)35-16-14-34(15-17-35)27-26-25(20-4-2-1-3-5-20)18-36(28(26)33-19-32-27)24-12-10-23(31)11-13-24/h1-13,18-19H,14-17H2

InChI Key

NETBVEYVISHIQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)F

Origin of Product

United States

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